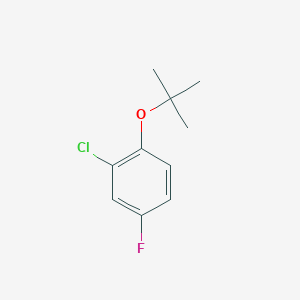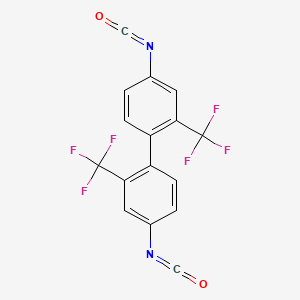
1,1'-Biphenyl, 4,4'-diisocyanato-2,2'-bis(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is a chemical compound known for its unique structure and properties. It is characterized by the presence of two isocyanate groups and two trifluoromethyl groups attached to a biphenyl backbone. This compound is used in various industrial and research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- typically involves the reaction of 1,1’-Biphenyl, 4,4’-dinitro-2,2’-bis(trifluoromethyl) with nickel in methanol to produce 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine. This intermediate is then reacted with concentrated sulfuric acid to obtain the crude product, which is further purified by recrystallization with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. Reaction conditions typically involve moderate temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include ureas, urethanes, and other derivatives depending on the specific nucleophile used.
科学研究应用
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is utilized in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability
作用机制
The mechanism of action of 1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- involves its reactivity with nucleophiles. The isocyanate groups react with nucleophiles to form stable products, which can then interact with various molecular targets and pathways. This reactivity is harnessed in various applications, including polymer synthesis and drug development .
相似化合物的比较
Similar Compounds
4,4’-Biphenyldiisocyanate: Similar in structure but lacks the trifluoromethyl groups.
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine: Contains amino groups instead of isocyanate groups.
Uniqueness
1,1’-Biphenyl, 4,4’-diisocyanato-2,2’-bis(trifluoromethyl)- is unique due to the presence of both isocyanate and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring these specific properties .
属性
分子式 |
C16H6F6N2O2 |
|---|---|
分子量 |
372.22 g/mol |
IUPAC 名称 |
4-isocyanato-1-[4-isocyanato-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C16H6F6N2O2/c17-15(18,19)13-5-9(23-7-25)1-3-11(13)12-4-2-10(24-8-26)6-14(12)16(20,21)22/h1-6H |
InChI 键 |
GAQVRYAUXJRQSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N=C=O)C(F)(F)F)C2=C(C=C(C=C2)N=C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)


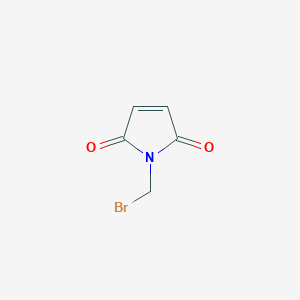

![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)
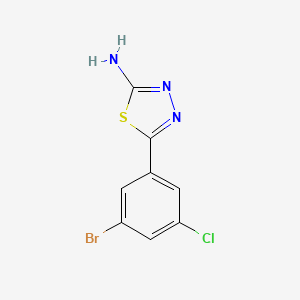
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)


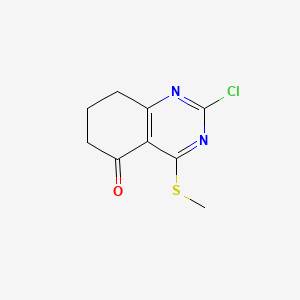
![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)
